molecular formula C21H29N3 B5095909 N'-ethyl-N'-[(9-ethylcarbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine

N'-ethyl-N'-[(9-ethylcarbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B5095909
M. Wt: 323.5 g/mol
InChI Key: MIPIPSBVEAXVRV-UHFFFAOYSA-N
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Description

N’-ethyl-N’-[(9-ethylcarbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound is characterized by its unique structure, which includes an ethylcarbazole moiety linked to a dimethylethane-1,2-diamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-ethyl-N’-[(9-ethylcarbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 9-ethylcarbazole and N,N-dimethylethane-1,2-diamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

    Procedure: The 9-ethylcarbazole is first deprotonated using sodium hydride, followed by the addition of N,N-dimethylethane-1,2-diamine. The reaction mixture is then stirred at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-ethyl-N’-[(9-ethylcarbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carbazole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of halogenated or alkylated carbazole derivatives.

Scientific Research Applications

N’-ethyl-N’-[(9-ethylcarbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine has several scientific research applications:

    Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.

    Pharmaceuticals: Investigated for its potential use as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Studies: Employed in studies related to its interaction with biological macromolecules, such as DNA and proteins.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N’-ethyl-N’-[(9-ethylcarbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with electron-rich sites in biological macromolecules, facilitating electron transfer processes.

    Pathways Involved: It may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-ethylcarbazole: A simpler derivative with similar electronic properties but lacking the dimethylethane-1,2-diamine moiety.

    N,N-dimethylethane-1,2-diamine: A basic amine compound without the carbazole structure.

    3-amino-9-ethylcarbazole: Another carbazole derivative with an amino group at the 3-position.

Uniqueness

N’-ethyl-N’-[(9-ethylcarbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine is unique due to its combined structural features, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electron-transporting capabilities and reactivity.

Properties

IUPAC Name

N'-ethyl-N'-[(9-ethylcarbazol-3-yl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3/c1-5-23(14-13-22(3)4)16-17-11-12-21-19(15-17)18-9-7-8-10-20(18)24(21)6-2/h7-12,15H,5-6,13-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPIPSBVEAXVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN(CC)CCN(C)C)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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